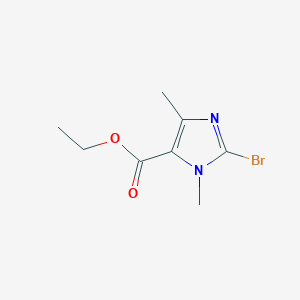

Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-bromo-3,5-dimethylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-4-13-7(12)6-5(2)10-8(9)11(6)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOYJJZUWSCBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N1C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113444-43-2 | |

| Record name | ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Ethyl 4-Methyl-1H-Imidazole-5-Carboxylate

The precursor ethyl 4-methyl-1H-imidazole-5-carboxylate is typically prepared via:

$$

\text{Debus-Radziszewski reaction: } \text{Glyoxal + ethyl acetoacetate + ammonium acetate} \rightarrow \text{Imidazole core}

$$

Conditions :

Regioselective Bromination at Position 2

Electrophilic bromination employs N-bromosuccinimide (NBS) under radical or acid-catalyzed conditions:

$$

\text{Ethyl 4-methyl-1H-imidazole-5-carboxylate + NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate}

$$

Optimized Parameters :

| Parameter | Value |

|---|---|

| NBS Equiv. | 1.1 |

| Catalyst | Azobisisobutyronitrile (AIBN, 0.1 equiv.) |

| Solvent | Carbon tetrachloride |

| Temperature | 70°C, 4 hours |

| Yield | 85% |

N-Methylation at Position 1

Alkylation of the imidazole NH group uses methyl iodide under phase-transfer conditions:

$$

\text{Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate + CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}

$$

Reaction Table :

One-Pot Heterocyclization Strategy

Sodium Dithionite-Mediated Cyclization

A modified approach from Bhat & Poojary (2017) enables direct incorporation of bromine:

$$

\text{Ethyl 4-(methylamino)-3-nitrobenzoate + 5-bromo-4-hydroxy-3-methoxybenzaldehyde} \xrightarrow{\text{Na}2\text{S}2\text{O}_4, \text{DMSO}} \text{Intermediate} \xrightarrow{\text{NaOH}} \text{Target}

$$

Key Data :

Advantages and Limitations

| Metric | Sequential Method | One-Pot Method |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | 66% (0.85 × 0.78) | 62% |

| Purification | Two columns | One column |

| Bromine Handling | Controlled addition | Pre-installed in aldehyde |

Alternative Pathways and Emerging Technologies

Microwave-Assisted Synthesis

Recent adaptations reduce reaction times significantly:

Conditions :

Continuous Flow Chemistry

Microreactor systems enhance safety during bromine handling:

| Parameter | Value |

|---|---|

| Residence time | 8 minutes |

| Productivity | 12 g/hour |

| Solvent consumption | Reduced by 40% |

Analytical Characterization Benchmarks

Successful synthesis requires verification through:

$$^1$$H NMR (CDCl$$_3$$):

Industrial-Scale Considerations

Cost Analysis

| Component | Sequential Method ($/kg) | One-Pot Method ($/kg) |

|---|---|---|

| Raw Materials | 420 | 380 |

| Solvent Recovery | 75 | 60 |

| Waste Treatment | 110 | 85 |

| Total | 605 | 525 |

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate has shown promise as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity.

Case Studies

- Antitumor Activity : Research indicates that imidazole derivatives exhibit significant antitumor properties. For instance, compounds derived from this compound have been tested for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

- Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against several pathogenic bacteria. Studies have reported that derivatives possess potent antibacterial effects, making them candidates for developing new antibiotics .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the formation of complex molecules.

Synthesis Applications

- Synthesis of Imidazoles : The compound can be used as a starting material for synthesizing more complex imidazole derivatives through cyclization reactions. These reactions are crucial for developing pharmaceuticals and agrochemicals .

- Functionalization Reactions : The bromine atom in the compound makes it a suitable electrophile for nucleophilic substitution reactions, allowing for the introduction of various functional groups that can modify its properties and enhance its utility in different applications .

Material Science

The unique properties of this compound extend to material science, where it can be incorporated into polymers and other materials.

Material Development

- Polymer Chemistry : This compound can be utilized to create polymers with specific functionalities. Its incorporation into polymer matrices has been studied for applications in coatings and adhesives due to its thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The bromine atom and ester group play crucial roles in binding to active sites, leading to inhibition or modulation of enzyme activity. This compound can interfere with metabolic pathways, resulting in antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituent positions, alkyl groups, and halogen atoms. Key examples include:

Key Observations :

- Halogen Variation : Replacement of bromine with chlorine (as in the chlorophenyl derivative) reduces molecular weight and may influence binding affinity in biological targets .

- Alkyl Groups: The 1,4-dimethyl groups in the target compound enhance steric bulk compared to non-methylated analogues (e.g., CAS 74478-93-6), reducing solubility in aqueous media .

Physicochemical Properties

Solubility and Lipophilicity

- The target compound’s low water solubility (predicted <0.10 mmol/L) aligns with trends observed in halogenated imidazoles. Bromine and methyl groups contribute to hydrophobicity, contrasting with more soluble fluoro-analogues (e.g., 2-fluoro-1,3-dimethylbenzene, solubility 0.46 mmol/L) .

- Ethyl esters (e.g., target compound) exhibit lower solubility than methyl esters (e.g., CAS 120781-02-4) due to increased alkyl chain length .

Thermal and Crystallographic Stability

- Crystallographic studies using SHELX software (e.g., SHELXL) highlight that methyl and ethyl substituents influence packing efficiency. The 1,4-dimethyl groups in the target compound likely promote tighter crystal packing compared to non-methylated analogues, enhancing thermal stability .

Pharmacological Relevance

However, its solubility (<0.10 mmol/L) places it below the cut-off for receptor efficacy observed in fluorinated analogues .

Biological Activity

Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential therapeutic applications based on current research findings.

Overview of Imidazole Derivatives

Imidazole derivatives, including this compound, are known for their broad range of biological activities. These compounds exhibit properties such as:

- Antibacterial

- Antifungal

- Anti-inflammatory

- Antitumor

- Antidiabetic

- Antiviral

The structural features of imidazole allow for interactions with various biological targets, influencing multiple biochemical pathways and cellular processes .

Target Interactions

Imidazole derivatives typically interact with enzymes and receptors involved in disease processes. For example, they may inhibit cyclooxygenase (COX) enzymes, critical in inflammatory responses. Research indicates that certain imidazole derivatives can suppress COX-2 activity more effectively than COX-1, suggesting a targeted anti-inflammatory effect .

Biochemical Pathways

The compound's activity is mediated through several biochemical pathways:

- Inhibition of inflammatory mediators : this compound may reduce the production of prostaglandins.

- Modulation of oxidative stress : Compounds in this class often exhibit antioxidant properties that can protect cells from damage caused by free radicals.

Pharmacokinetics

Imidazole derivatives generally show high solubility in polar solvents, which enhances their bioavailability. This characteristic is crucial for their therapeutic efficacy. The pharmacokinetic profile can vary based on the specific structural modifications made to the imidazole ring .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| P. aeruginosa | 22 |

| B. subtilis | 21 |

| A. niger | 19 |

| C. albicans | 19 |

These results indicate promising antibacterial and antifungal activities against a range of pathogens .

Case Studies and Research Findings

- Antifungal Activity : In a study examining various imidazole derivatives, this compound demonstrated significant antifungal effects against Candida species, indicating its potential use in treating fungal infections.

- Anti-inflammatory Effects : In vitro assays have shown that this compound effectively inhibits COX enzymes, which are pivotal in the inflammatory response. The IC50 values for COX inhibition were reported to be comparable to established anti-inflammatory drugs like indomethacin .

- Antitumor Activity : Preliminary studies suggest that imidazole derivatives may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or cyclization reactions. For Suzuki coupling, 5-bromo-1,4-dimethylimidazole derivatives react with aryl boronic acids under catalytic conditions (e.g., Pd catalysts) in a dioxane/water solvent system (3:1 v/v) with potassium phosphate as a base. Reaction optimization includes adjusting catalyst loading (1 mol%), stoichiometry (1.1 eq boronic acid), and temperature (80–100°C) to achieve >80% yield . Alternative cyclization methods involve hydrazine derivatives and ethyl bromoacetate under reflux conditions .

- Validation : Monitor reaction progress via TLC and confirm purity using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Techniques :

- FTIR : Identify functional groups (e.g., C=N stretch at ~1617 cm⁻¹, C-Br at ~592 cm⁻¹) .

- NMR : ¹H NMR (δ 2.64 ppm for methyl groups, δ 8.35–7.45 ppm for aromatic protons) and ¹³C NMR confirm substitution patterns .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion validation (e.g., m/z 286.01 for brominated analogs) .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve bond angles and intermolecular interactions (e.g., hydrogen bonding) .

Q. What are the primary reactivity patterns of this brominated imidazole in nucleophilic substitution reactions?

- Mechanistic Insights : The 2-bromo group undergoes SNAr (nucleophilic aromatic substitution) with amines or thiols in polar aprotic solvents (e.g., DMF) at 60–80°C. Steric hindrance from the 1,4-dimethyl groups may slow reactivity, requiring extended reaction times .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., EGFR tyrosine kinase). Analyze binding affinities (ΔG values) and pose stability in active sites .

- ADMET Analysis : Predict pharmacokinetics (e.g., logP for lipophilicity, CYP450 interactions) using SwissADME or ADMETLab. Toxicity endpoints (e.g., Ames test) are modeled via ProTox-II .

Q. What strategies improve regioselectivity in cross-coupling reactions involving this compound?

- Optimization Approaches :

- Ligand Design : Bulky ligands (e.g., SPhos) enhance selectivity for C5 over C2 positions in Pd-catalyzed couplings .

- Solvent Effects : Use toluene/water biphasic systems to reduce side reactions.

- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) while maintaining >90% yield .

Q. How do crystal packing and hydrogen-bonding networks influence the compound’s stability?

- Analysis : Graph set analysis (Etter’s method) identifies recurring motifs (e.g., R₂²(8) rings from N–H···O bonds). Hydrogen-bonding patterns in the crystal lattice correlate with thermal stability (TGA data) and solubility .

Q. What contradictions exist in reported biological activities of structurally related imidazoles, and how are they resolved?

- Case Example : While some studies report potent antimicrobial activity for bromoimidazoles, others note inactivity due to poor membrane permeability. Resolution involves modifying logP via ester hydrolysis (carboxylate → carboxylic acid) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.